6-Nonadecyne
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Overview
Description
6-Nonadecyne is a long-chain alkyne with the chemical formula C19H36. It is characterized by the presence of a triple bond between the sixth and seventh carbon atoms in its carbon chain. This compound is part of the larger family of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. Alkynes are known for their reactivity and are used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nonadecyne typically involves the use of alkyne metathesis or coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 6-Nonadecyne undergoes various types of chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can convert the triple bond into a double bond (alkene) or a single bond (alkane) using catalysts like palladium on carbon.
Substitution: The terminal hydrogen of this compound can be substituted with various functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or ozone (O3) in an organic solvent.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Haloalkynes, various substituted alkynes.
Scientific Research Applications
6-Nonadecyne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Nonadecyne involves its reactivity due to the presence of the triple bond. This bond can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs. For example, in hydrogenation reactions, the triple bond interacts with hydrogen gas in the presence of a catalyst to form alkenes or alkanes.
Comparison with Similar Compounds
1-Nonadecyne: Another long-chain alkyne with the triple bond at the first carbon.
Nonadecane: A saturated hydrocarbon with no triple bonds.
Octadecane: A similar long-chain alkane with one less carbon atom.
Comparison: 6-Nonadecyne is unique due to the position of its triple bond, which imparts specific reactivity and properties. Unlike nonadecane and octadecane, which are saturated hydrocarbons, this compound’s triple bond makes it more reactive and suitable for various chemical transformations. Compared to 1-Nonadecyne, the position of the triple bond in this compound can lead to different reaction pathways and products.
Biological Activity
6-Nonadecyne, a long-chain alkyne, is a compound of significant interest in the field of organic chemistry and biological research. Its unique structure, characterized by a terminal alkyne functional group, positions it as a potential candidate for various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula C19H36 and is classified as an acetylenic fatty acid. Its structure can be represented as follows:
This compound's long hydrophobic carbon chain is hypothesized to contribute to its biological interactions, particularly with cell membranes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of long-chain acetylenic fatty acids, including this compound. Research indicates that compounds with similar structures exhibit selective antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Acetylenic Fatty Acids
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
2-Hexadecynoic Acid | Klebsiella pneumoniae | 7.8 μg/mL |
2-Octadecynoic Acid | Pseudomonas aeruginosa | 125 μg/mL |
Studies suggest that the mechanism of action may involve disruption of bacterial cell membranes or interference with fatty acid biosynthesis pathways (Carballeira et al., 2013) .
Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed in various cell lines. The compound's ability to induce apoptosis in cancer cells has garnered attention for potential therapeutic applications.
Table 2: Cytotoxic Effects of this compound on Cell Lines
Cell Line | IC50 (μM) | Reference |
---|---|---|
HeLa | TBD | [Research Study] |
MCF-7 | TBD | [Research Study] |
A549 | TBD | [Research Study] |
Preliminary findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies.
Anti-inflammatory Activity
In addition to its antimicrobial and cytotoxic properties, this compound may also possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
Case Study: Inhibition of Pro-inflammatory Cytokines
A study investigated the effects of long-chain acetylenic fatty acids on the production of tumor necrosis factor-alpha (TNF-α) in macrophages. Results demonstrated that these compounds significantly reduced TNF-α levels, suggesting a potential role in managing inflammatory diseases.
Properties
CAS No. |
917878-23-0 |
---|---|
Molecular Formula |
C19H36 |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
nonadec-6-yne |
InChI |
InChI=1S/C19H36/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-11,13,15-19H2,1-2H3 |
InChI Key |
HUMFJYIVLSZULM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CCCCCC |
Origin of Product |
United States |
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